![molecular formula C18H17FN2O5S B2466683 2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448137-25-4](/img/structure/B2466683.png)
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as Compound 13, is a small molecule inhibitor that has been developed for cancer therapy. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a potential candidate for further research.
Wissenschaftliche Forschungsanwendungen
Novel Pharmacological Agents
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide and related compounds have been extensively studied for their potential as novel pharmacological agents. Notably, compounds possessing the benzenesulfonamide moiety, similar to the structural framework of the given compound, have demonstrated significant bioactivities, including inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes play critical roles in various physiological and pathological processes, making their inhibitors valuable for therapeutic applications. For instance, the design of benzenesulfonamide derivatives has led to potent inhibitors against human carbonic anhydrase I and II isoenzymes, showcasing nanomolar inhibitory potential which highlights their relevance in medicinal chemistry for addressing conditions such as glaucoma, edema, and certain neurological disorders (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Diagnostic Imaging Applications
Furthermore, the fluorine-substituted benzamide analogs, akin to the core structure of the compound , have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging. These compounds target specific receptors such as the sigma-2 receptor, highlighting their utility in diagnosing and monitoring the progression of solid tumors. Through biodistribution studies, fluorine-18-labeled compounds demonstrated high tumor uptake and favorable tumor-to-normal tissue ratios, underscoring their potential as diagnostic tools in oncology (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Allosteric Modulation of Receptors
Additionally, derivatives containing sulfonamido and benzamide groups have shown efficacy as allosteric modulators of receptors, such as the CC-chemokine receptor 4 (CCR4). This modulation has implications for treating diseases like asthma and certain cancers by inhibiting the receptor's function, which plays a role in immune response and tumor progression. Such research signifies the therapeutic potential of these compounds in modulating disease pathways through receptor interaction (Procopiou, Barrett, Barton, Begg, Clapham, Copley, Ford, Graves, Hall, Hancock, Hill, Hobbs, Hodgson, Jumeaux, Lacroix, Miah, Morriss, Needham, Sheriff, Slack, Smith, Sollis, & Staton, 2013).
Insights into Molecular Structure and Reactivity
Theoretical studies have explored the molecular structure and gas-phase acidity of sulfonamides, providing insights into their reactivity and interactions with biological molecules. Such investigations contribute to understanding the fundamental properties that underpin the biological activities of sulfonamide and benzamide derivatives, aiding in the rational design of new therapeutic agents (Remko, 2003).
Eigenschaften
IUPAC Name |
2-[4-[(3-fluoro-4-methoxyphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c1-25-17-9-8-13(12-15(17)19)27(23,24)21-10-4-5-11-26-16-7-3-2-6-14(16)18(20)22/h2-3,6-9,12,21H,10-11H2,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGZDOCUIZLORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.